molecular formula C18H16N4O6S2 B2362521 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 921864-73-5

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No. B2362521
CAS RN: 921864-73-5
M. Wt: 448.47
InChI Key: QWAQLOMUVNDJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H16N4O6S2 . It has a complex structure with a pyridazinyl group attached to a phenyl group, which is further attached to a nitrobenzenesulfonamide group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 448.473 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives have been shown to exhibit significant antimicrobial properties . They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .

Antidepressant and Anxiolytic Effects

The structure of pyridazine allows for the creation of compounds that can interact with central nervous system receptors. This interaction can lead to antidepressant and anxiolytic effects , making these derivatives valuable in the treatment of mental health disorders .

Antihypertensive Applications

Pyridazine compounds can also be used to develop antihypertensive drugs . They work by affecting the cardiovascular system, possibly through the modulation of blood vessel dilation and constriction .

Anticancer Properties

Research has indicated that pyridazine derivatives can have anticancer properties . They may inhibit the growth of cancer cells or interfere with pathways critical to tumor development and progression .

Antiplatelet and Antithrombotic Uses

These compounds have the potential to prevent blood clots by inhibiting platelet aggregation. This makes them candidates for antiplatelet and antithrombotic drugs , which are crucial in the prevention of strokes and heart attacks .

Anti-inflammatory and Analgesic Effects

Pyridazine derivatives can be formulated to reduce inflammation and pain. This application is particularly relevant in the treatment of chronic inflammatory diseases and conditions that require long-term pain management .

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-12-11-17(19-20-18)13-3-5-14(6-4-13)21-30(27,28)16-9-7-15(8-10-16)22(23)24/h3-12,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAQLOMUVNDJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

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